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Compound of Interest

Compound Name: 4,6-Dibromonicotinic acid

CAS No.: 73027-77-7

Cat. No.: B3029628

Get Quote

In the landscape of medicinal chemistry and materials science, pyridines represent a

cornerstone heterocyclic scaffold. Their nitrogen atom imparts unique electronic properties,

polarity, and hydrogen bonding capabilities, making them privileged structures in drug design.

The strategic introduction of halogen atoms, particularly bromine, onto the pyridine ring further

enhances their utility. Bromine atoms can modulate a molecule's lipophilicity, metabolic stability,

and binding affinity. Crucially, they serve as versatile synthetic handles for carbon-carbon and

carbon-heteroatom bond formation via cross-coupling reactions, enabling the construction of

complex molecular architectures.

This guide provides a comprehensive technical overview of 4,6-dibromonicotinic acid, a

valuable building block that combines the features of a pyridine core, a carboxylic acid

functional group, and two strategically placed bromine substituents. We will delve into its

structural characteristics, spectroscopic signature, reactivity, and its application as a precursor

in the synthesis of high-value compounds for drug discovery and development.

Core Molecular Structure and Physicochemical
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4,6-Dibromonicotinic acid is a substituted pyridine derivative. The core structure consists of a

six-membered aromatic ring containing one nitrogen atom. This pyridine ring is functionalized

with a carboxylic acid group at the 3-position (conferring the "nicotinic acid" nomenclature) and

two bromine atoms at the 4- and 6-positions.

Caption: 2D Structure of 4,6-Dibromonicotinic Acid.

The IUPAC name for this compound is 4,6-dibromopyridine-3-carboxylic acid.[1] The presence

of the electronegative nitrogen atom and the two electron-withdrawing bromine atoms

significantly lowers the electron density of the pyridine ring. This electronic deficit is further

intensified by the inductive and resonance withdrawing effects of the carboxylic acid group.

This inherent electronic nature dictates the molecule's reactivity and spectroscopic properties.

Table 1: Physicochemical Properties of 4,6-Dibromonicotinic Acid

Property Value Source(s)

CAS Number 73027-77-7 [1][2]

Molecular Formula C₆H₃Br₂NO₂ [1][2]

Molecular Weight 280.90 g/mol [1][2]

Canonical SMILES
C1=C(C(=CN=C1Br)Br)C(=O)

O
[1]

InChI

InChI=1S/C6H3Br2NO2/c7-4-

1-5(8)9-2-3(4)6(10)11/h1-2H,

(H,10,11)

[1]

Spectroscopic Elucidation: A Validating Signature
Confirming the structure of a synthesized or procured batch of 4,6-dibromonicotinic acid
relies on a combination of spectroscopic techniques. Each method provides a unique and

complementary piece of the structural puzzle, creating a self-validating system of analysis.
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MS Analysis IR Analysis NMR Analysis

Proposed Structure:
4,6-Dibromonicotinic Acid

Mass Spectrometry (MS) Infrared (IR) Spectroscopy NMR Spectroscopy
(¹H & ¹³C)

Observation:
- Molecular ion peak (M⁺).

- Isotopic pattern for 2 Br atoms
  (M, M+2, M+4 in ~1:2:1 ratio).

Confirms:
- Molecular Weight.

- Presence of two Bromine atoms.

Observation:
- Broad peak ~2500-3300 cm⁻¹ (O-H).

- Sharp peak ~1700 cm⁻¹ (C=O).
- Peaks ~1600-1450 cm⁻¹ (C=C/C=N).

Confirms:
- Carboxylic acid functional group.

- Aromatic ring.

Observation:
- ¹H NMR: Two singlets in aromatic region.

- ¹³C NMR: Six distinct carbon signals.
Confirms:

- Substitution pattern.
- Number of unique protons and carbons.

Structure Confirmed

Click to download full resolution via product page

Caption: Workflow for Spectroscopic Structure Validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in

a molecule.[3]

¹H NMR: The structure predicts two protons on the aromatic ring, at positions 2 and 5. Due to

the substitution pattern, these protons are not adjacent to any other protons, so they are

expected to appear as two distinct singlets.

The proton at C2 (between the nitrogen and the carboxylic acid) will be significantly

deshielded and appear at a high chemical shift (downfield).
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The proton at C5 (between the two bromine atoms) will also be downfield due to the

influence of the halogens.

¹³C NMR: A ¹³C NMR spectrum will show six distinct signals, corresponding to the six carbon

atoms in the molecule, confirming the asymmetry of the substitution pattern. The carbonyl

carbon of the carboxylic acid will appear significantly downfield (~165-170 ppm), while the

other five aromatic carbons will appear in the typical aromatic region (~120-150 ppm).

Infrared (IR) Spectroscopy
IR spectroscopy is excellent for identifying the functional groups present.[4][5]

O-H Stretch: A very broad absorption band is expected in the range of 2500-3300 cm⁻¹,

characteristic of the hydrogen-bonded O-H group in the carboxylic acid dimer.

C=O Stretch: A strong, sharp absorption peak around 1700-1725 cm⁻¹ will confirm the

presence of the carbonyl group of the carboxylic acid.

Aromatic Stretches: Absorptions corresponding to C=C and C=N bond stretching within the

pyridine ring will be observed in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and, critically in this case,

confirms the presence and number of bromine atoms.[4][6]

Molecular Ion Peak: The mass spectrum will show a cluster of peaks for the molecular ion

(M⁺).

Isotopic Pattern: Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. For a

molecule containing two bromine atoms, the molecular ion will appear as a characteristic

triplet of peaks:

M: corresponding to two ⁷⁹Br atoms.

M+2: corresponding to one ⁷⁹Br and one ⁸¹Br atom (the most abundant peak).
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M+4: corresponding to two ⁸¹Br atoms. The relative intensity of these peaks will be

approximately 1:2:1, providing definitive evidence for the presence of two bromine atoms.

Synthesis and Reactivity: A Versatile Chemical
Intermediate
The utility of 4,6-dibromonicotinic acid stems from its accessible synthesis and the versatile

reactivity of its functional groups.

Representative Synthesis Protocol
While multiple synthetic routes may exist, a common strategy for preparing such compounds

involves the direct bromination of a suitable nicotinic acid precursor. The following is a

generalized, representative protocol based on established chemical principles.
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Figure 3: General Synthetic Workflow

Starting Material
(e.g., Nicotinic Acid Derivative)

Step 1: Reaction Setup
- Dissolve starting material in strong acid (e.g., H₂SO₄).

- Cool reaction vessel.

Step 2: Bromination
- Add brominating agent (e.g., NBS or Br₂)

  portion-wise.
- Control temperature.

Step 3: Reaction Monitoring
- Monitor progress via TLC or LC-MS.

Step 4: Work-up
- Quench reaction (e.g., with sodium thiosulfate).

- Adjust pH to precipitate product.

Step 5: Isolation & Purification
- Filter the crude solid.

- Recrystallize from a suitable solvent
  (e.g., Ethanol/Water).

Final Product:
4,6-Dibromonicotinic Acid

Click to download full resolution via product page

Caption: Generalized workflow for the synthesis of 4,6-dibromonicotinic acid.
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Step-by-Step Methodology:

Reaction Setup: Charge a round-bottom flask with the nicotinic acid starting material and a

suitable strong acid solvent, such as fuming sulfuric acid. The acid acts as both a solvent

and a catalyst, protonating the ring to facilitate the reaction. Cool the mixture in an ice bath.

Addition of Brominating Agent: Slowly and portion-wise, add the brominating agent (e.g., N-

bromosuccinimide or liquid bromine). This slow addition is crucial for controlling the

exothermic reaction and preventing over-bromination or side reactions.

Reaction: After the addition is complete, allow the reaction to warm to room temperature or

gently heat as required. The electron-deficient nature of the pyridine ring often necessitates

forcing conditions for electrophilic aromatic substitution.

Monitoring: Track the consumption of the starting material and the formation of the product

using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid

Chromatography-Mass Spectrometry (LC-MS).

Work-up: Once the reaction is complete, carefully pour the acidic mixture over crushed ice to

quench the reaction. Neutralize any excess bromine with a reducing agent like sodium

thiosulfate solution.

Precipitation: Carefully adjust the pH of the aqueous solution with a base (e.g., concentrated

NaOH) until the product precipitates out. The isoelectric point of the amino acid will

determine the optimal pH for precipitation.

Isolation and Purification: Collect the crude product by vacuum filtration and wash it with cold

water. Further purification can be achieved by recrystallization from a suitable solvent system

(e.g., an ethanol/water mixture) to yield pure 4,6-dibromonicotinic acid.

Chemical Reactivity and Synthetic Utility
The true value of 4,6-dibromonicotinic acid in drug development lies in its predictable

reactivity.

Carboxylic Acid Reactions: The -COOH group can be readily converted into esters, amides,

or acid chlorides using standard organic chemistry protocols. This allows for the attachment
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of various side chains and the modulation of physicochemical properties like solubility and

cell permeability.

Cross-Coupling Reactions: The two bromine atoms are prime sites for transition-metal-

catalyzed cross-coupling reactions.

Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium

catalyst allows for the formation of new C-C bonds, enabling the introduction of aryl,

heteroaryl, or alkyl groups.[7][8] This is a cornerstone reaction in modern drug discovery.

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines allows for the

formation of C-N bonds, introducing diverse amino substituents.

Sonogashira Coupling: Reaction with terminal alkynes provides access to alkynylated

pyridine derivatives.

Conversion to Boronic Acids: The bromine atoms can be converted into boronic esters via

lithium-halogen exchange followed by quenching with a trialkyl borate.[7] Boronic acids are

crucial pharmacophores in their own right, known for forming reversible covalent bonds with

enzyme active sites.[8][9][10]

Conclusion: A Key Scaffold for Innovation
4,6-Dibromonicotinic acid is more than just a chemical compound; it is a strategically

designed molecular tool. Its structure, confirmed by a suite of complementary spectroscopic

techniques, offers three distinct points for chemical modification: the carboxylic acid and two C-

Br bonds. This trifunctional handle provides medicinal chemists with a robust and versatile

platform for library synthesis and lead optimization. The ability to leverage powerful and

predictable cross-coupling reactions makes it an invaluable starting material for accessing

novel chemical space in the quest for new therapeutics and advanced materials.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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